Acetyl isothiocyanate

Description

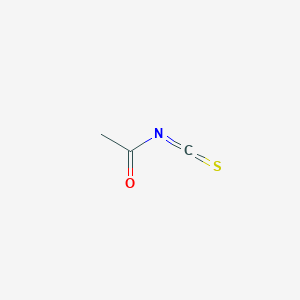

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

acetyl isothiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NOS/c1-3(5)4-2-6/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITFJKNVGRZRKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80157602 | |

| Record name | Acetyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13250-46-9 | |

| Record name | Acetyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013250469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Acetyl Isothiocyanate from Acetyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of acetyl isothiocyanate from acetyl chloride. The document details the core chemical principles, experimental protocols, and safety considerations for this process. Quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.

Introduction

This compound is a valuable reagent in organic synthesis, serving as a precursor for the formation of various nitrogen- and sulfur-containing heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. The primary and most common method for its preparation involves the nucleophilic substitution reaction between acetyl chloride and a suitable thiocyanate salt. This guide will focus on this established synthetic route.

Reaction Principle and Stoichiometry

The synthesis of this compound from acetyl chloride is a classic example of a nucleophilic acyl substitution. The thiocyanate ion (SCN⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. This results in the displacement of the chloride ion and the formation of this compound.

The general reaction is as follows:

Where M is a monovalent cation, typically K⁺ or NH₄⁺.

Reagents and Reaction Conditions

The choice of thiocyanate salt and solvent can influence the reaction's efficiency and yield.

| Thiocyanate Salt | Solvent | Typical Conditions | Notes |

| Potassium Thiocyanate (KSCN) | Dry Acetone | Stirring at room temperature or gentle heating. | A commonly used and effective reagent.[1][2] |

| Ammonium Thiocyanate (NH₄SCN) | Dry Acetone or Acetonitrile | Stirring at room temperature or gentle heating. | An effective alternative to potassium thiocyanate.[1] |

| Lead(II) Thiocyanate (Pb(SCN)₂) | Dry Benzene | Refluxing for several hours. | Historically used, but less common now due to toxicity concerns.[1] |

Table 1: Common Reagents and Conditions for the Synthesis of this compound.

Experimental Protocols

Synthesis using Potassium Thiocyanate in Acetone

This protocol is adapted from general procedures for the synthesis of acyl isothiocyanates.[1][2]

Materials:

-

Acetyl chloride

-

Potassium thiocyanate (finely powdered and dried)

-

Anhydrous acetone

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Heating mantle

-

Apparatus for filtration

-

Apparatus for vacuum distillation

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser protected by a drying tube, add finely powdered and dried potassium thiocyanate (1.1 equivalents).

-

Add anhydrous acetone to the flask to create a slurry.

-

From a dropping funnel, add acetyl chloride (1.0 equivalent) dropwise to the stirred slurry. An exothermic reaction may be observed.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. The reaction can be gently heated to reflux for 1-2 hours to ensure completion.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the consumption of acetyl chloride.

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated potassium chloride.

-

Wash the solid residue with a small amount of anhydrous acetone.

-

Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.

-

The crude this compound is then purified by vacuum distillation.

Expected Yield: A 20% yield has been reported for the reaction of acetyl chloride with KSCN in acetone.[2]

Synthesis using Ammonium Thiocyanate in Acetonitrile

This protocol is based on similar syntheses of acyl isothiocyanates.[1]

Materials:

-

Acetyl chloride

-

Ammonium thiocyanate (dried)

-

Anhydrous acetonitrile

Equipment:

-

Same as in section 4.1.

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend dried ammonium thiocyanate (1.1 equivalents) in anhydrous acetonitrile.

-

Add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension at room temperature.

-

Stir the mixture at room temperature for 2-4 hours.

-

Filter the reaction mixture to remove the precipitated ammonium chloride.

-

Wash the solid with a small volume of anhydrous acetonitrile.

-

Carefully remove the acetonitrile from the combined filtrate and washings by distillation, initially at atmospheric pressure and then under reduced pressure.

-

Purify the resulting crude this compound by vacuum distillation.

Purification

This compound is typically purified by vacuum distillation.[3][4] This is necessary because the boiling point at atmospheric pressure is relatively high (132-133 °C), and heating at this temperature for extended periods can lead to decomposition.

Distillation Parameters:

| Parameter | Value | Reference |

| Boiling Point (Atmospheric) | 132-133 °C | |

| Boiling Point (Reduced Pressure) | Not explicitly found for this compound. For the analogous phenylthis compound, a boiling point of 83–91°C at ~0.3 mmHg is reported.[5] |

Table 2: Physical Properties and Distillation Data for this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | |

| Molecular Formula | C₃H₃NOS | |

| Molecular Weight | 101.13 g/mol | |

| Density | 1.151 g/mL at 20 °C | |

| Refractive Index | n20/D 1.532 | |

| IR (N=C=S stretch) | Strong, sharp absorption between 1950-2150 cm⁻¹ | [4] |

| ¹H NMR | A singlet for the methyl protons (CH₃) is expected. | |

| ¹³C NMR | A signal for the carbonyl carbon (C=O) and the methyl carbon (CH₃) are expected. The isothiocyanate carbon (N=C=S) signal is often very broad and may be difficult to observe.[6][7] |

Table 3: Physicochemical and Spectroscopic Data for this compound.

Safety Precautions

Both the starting material, acetyl chloride, and the product, this compound, are hazardous and must be handled with appropriate safety measures.

Acetyl Chloride:

-

Hazards: Highly flammable, corrosive, and reacts violently with water, releasing toxic hydrogen chloride gas. Causes severe skin burns and eye damage.

-

Handling: Must be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from water and sources of ignition.

This compound:

-

Hazards: Isothiocyanates are generally toxic and can be irritants.

-

Handling: Handle in a fume hood and wear appropriate PPE. Avoid inhalation of vapors and contact with skin and eyes.

Visualizations

Reaction Pathway

Caption: General reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: A typical experimental workflow for the synthesis and purification.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. researchgate.net [researchgate.net]

- 3. Purification [chem.rochester.edu]

- 4. jcsp.org.pk [jcsp.org.pk]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

Reaction mechanism of acetyl isothiocyanate with primary amines.

An In-Depth Technical Guide to the Reaction of Acetyl Isothiocyanate with Primary Amines

Abstract

This technical guide provides a comprehensive examination of the reaction mechanism between this compound and primary amines. This reaction is fundamental in organic synthesis for the formation of N-acetyl-N'-substituted thioureas, which are crucial intermediates in the development of various heterocyclic compounds. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the reaction's mechanism, kinetics, and practical applications. It includes a summary of quantitative data, detailed experimental protocols, and workflow diagrams created using Graphviz to illustrate the core chemical transformations and their place in synthetic strategies.

Introduction

Acyl isothiocyanates are a highly reactive class of compounds characterized by an isothiocyanate group (-N=C=S) attached to a carbonyl moiety. The strong electron-withdrawing nature of the adjacent acyl group significantly enhances the electrophilicity of the isothiocyanate carbon, making these molecules potent reagents for nucleophilic addition reactions.[1] Among these, this compound serves as a readily accessible and reactive building block.

The reaction of this compound with primary amines is a robust and efficient method for synthesizing N-acetyl-N'-substituted thioureas. These thiourea derivatives are not merely stable products but also versatile precursors for a wide array of biologically significant heterocyclic systems, including thiazoles, triazoles, and quinazolinones.[1][2] This reactivity profile makes the this compound-amine reaction a cornerstone in medicinal chemistry and drug discovery for creating novel molecular scaffolds.[2]

Core Reaction Mechanism

The reaction proceeds via a nucleophilic addition mechanism. The primary amine acts as the nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group.

2.1 Electrophilic Activation The this compound molecule contains two primary electrophilic centers: the carbonyl carbon and the isothiocyanate carbon.[1] Due to the electron-withdrawing effect of the acetyl group, the central carbon of the N=C=S moiety is rendered highly electrophilic and, therefore, susceptible to nucleophilic attack.[1]

2.2 Nucleophilic Addition and Intermediate Formation The reaction is initiated by the attack of the lone pair of electrons from the primary amine's nitrogen atom on the electrophilic carbon of the isothiocyanate. This addition leads to the formation of a transient zwitterionic intermediate.

2.3 Prototropic Rearrangement The intermediate rapidly undergoes a prototropic rearrangement (proton transfer) to yield the stable N-acetyl-N'-substituted thiourea product. Kinetic studies on analogous isothiocyanate aminolysis reactions have shown that this rearrangement can be catalyzed by a second molecule of the amine, which acts as a base to facilitate the proton transfer. This results in kinetic terms that can be second order with respect to the amine.[3]

Caption: Reaction mechanism of a primary amine with this compound.

Quantitative Analysis of the Reaction

The reaction is generally high-yielding and proceeds efficiently under mild conditions. The quantitative outcome is influenced by the nature of the amine and the reaction parameters.

Reaction Yields

The synthesis of N-acylthioureas from acyl isothiocyanates and primary amines typically results in good to excellent yields. The table below summarizes representative yields for the reaction of an α,β-unsaturated acyl isothiocyanate with various primary amines, illustrating the general efficiency of this transformation.[1]

| Acyl Isothiocyanate | Primary Amine (R-NH₂) | Solvent | Yield (%) | Reference |

| Hexa-2,4-dienoyl isothiocyanate | Aniline | Benzene | 85 | [1] |

| Hexa-2,4-dienoyl isothiocyanate | p-Toluidine | Benzene | 92 | [1] |

| Hexa-2,4-dienoyl isothiocyanate | p-Anisidine | Benzene | 88 | [1] |

| Hexa-2,4-dienoyl isothiocyanate | p-Chloroaniline | Benzene | 79 | [1] |

| Hexa-2,4-dienoyl isothiocyanate | Benzylamine | Acetone | 90 | [1] |

Experimental Protocols

The following section outlines a generalized experimental procedure for the synthesis of an N-acetyl-N'-substituted thiourea.

General Protocol for the Synthesis of N-Acetyl-N'-phenylthiourea

Materials:

-

This compound

-

Aniline (or other primary amine)

-

Anhydrous acetonitrile (or other suitable aprotic solvent like THF or benzene)[1][2]

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (e.g., aniline, 1.0 equivalent) in anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen or argon).

-

To this stirring solution, add this compound (1.0-1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.[4]

-

Upon completion, the product often precipitates from the solution. If not, the solvent can be removed under reduced pressure.

-

The resulting solid crude product can be collected by filtration and washed with a cold non-polar solvent (e.g., hexane) to remove any non-polar impurities.

-

If further purification is required, the product can be recrystallized from a suitable solvent system (e.g., ethanol/water).

4.2 Characterization The final product should be characterized using standard analytical techniques:

-

Infrared (IR) Spectroscopy: Disappearance of the strong, sharp isothiocyanate (-NCS) absorption band around 2050-2150 cm⁻¹ is a key indicator of reaction completion.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the N-acetyl-N'-substituted thiourea.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

Application in Drug Development and Synthesis

The N-acetylthiourea products are valuable intermediates for constructing more complex molecular architectures, particularly heterocyclic scaffolds, which are prevalent in pharmaceuticals.

Synthesis of Heterocyclic Scaffolds

The thiourea moiety is a versatile functional group that can undergo intramolecular or intermolecular cyclization reactions. For example, the N-acetylthiourea adduct can be cyclized in the presence of a suitable reagent to form five- or six-membered heterocycles. This strategy is a common workflow in medicinal chemistry to generate libraries of compounds for biological screening.[1]

Caption: A typical workflow for heterocycle synthesis from primary amines.

Biological Context

Isothiocyanates are well-known for their biological activities, including anticancer properties.[5][6] This activity is often attributed to their ability to react with cellular nucleophiles, such as the thiol group of glutathione (GSH) and amine groups on proteins, thereby modulating cellular signaling pathways.[7] The synthesis of thiourea derivatives from isothiocyanates is a key strategy employed by medicinal chemists to create compounds that can mimic or modulate these biological interactions in a more controlled and targeted manner.

Conclusion

The reaction of this compound with primary amines is a highly efficient and versatile transformation in organic chemistry. Its straightforward mechanism, high yields, and the utility of its N-acetylthiourea products as synthetic intermediates make it an invaluable tool for researchers. For professionals in drug development, this reaction provides a reliable pathway to generate diverse heterocyclic scaffolds, which are essential for the discovery of new therapeutic agents. A thorough understanding of its mechanism, kinetics, and experimental protocols is therefore critical for its effective application in modern chemical synthesis.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. Use of Phthalimidothis compound as a Scaffold in the Synthesis of Target Heterocyclic Systems, and Their Antimicrobial Assessment [jstage.jst.go.jp]

- 3. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. redalyc.org [redalyc.org]

An In-depth Technical Guide to the Electrophilicity of Acetyl Isothiocyanate's Carbonyl and Thiocarbonyl Groups

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl isothiocyanate, a versatile bifunctional reagent, presents two primary electrophilic centers: the carbonyl carbon and the thiocarbonyl carbon. Understanding the relative electrophilicity of these sites is paramount for predicting reaction outcomes, designing novel synthetic routes, and developing targeted therapeutic agents. This technical guide provides a comprehensive analysis of the electronic properties of this compound, offering a comparative study of its carbonyl and thiocarbonyl groups. We delve into theoretical principles, present anticipated quantitative data, detail experimental protocols for empirical determination, and provide visual workflows to elucidate these concepts.

Introduction

This compound (CH₃C(O)NCS) is a valuable building block in organic synthesis, renowned for its ability to participate in a diverse array of chemical transformations. Its utility stems from the presence of two distinct electrophilic sites: the carbon atom of the carbonyl group (C=O) and the carbon atom of the thiocarbonyl (or isothiocyanate) group (N=C=S). Nucleophilic attack can, in principle, occur at either of these centers, leading to different reaction pathways and products. For chemists engaged in drug discovery and process development, a nuanced understanding of the factors governing the regioselectivity of nucleophilic attack is crucial for achieving desired molecular architectures and biological activities. This guide aims to provide a detailed examination of the electrophilicity of these two functional groups within the this compound scaffold.

Theoretical Framework: Understanding Electrophilicity

Electrophilicity, a measure of a chemical species' ability to accept electrons, is a fundamental concept in predicting chemical reactivity. In this compound, the electronegativity difference between carbon and oxygen in the carbonyl group, and between carbon and nitrogen/sulfur in the isothiocyanate group, results in a polarization of the double bonds, rendering the carbon atoms electrophilic.

Several factors influence the relative electrophilicity of the carbonyl and thiocarbonyl carbons:

-

Electronegativity: Oxygen is more electronegative than sulfur. This leads to a greater partial positive charge (δ+) on the carbonyl carbon compared to the thiocarbonyl carbon, suggesting a higher intrinsic electrophilicity for the carbonyl group.

-

Resonance: Resonance structures can delocalize electron density. In the acyl isothiocyanate moiety, resonance can contribute to the electronic character of both electrophilic centers.

-

Inductive Effects: The acetyl group, being electron-withdrawing, enhances the electrophilicity of the adjacent isothiocyanate group.

Computational chemistry provides powerful tools to quantify these electronic effects. The global electrophilicity index (ω) and the analysis of molecular electrostatic potential (MEP) maps are particularly insightful.

Quantitative Comparison of Electrophilicity

Table 1: Calculated Electrophilicity Indices and Atomic Charges

| Parameter | Carbonyl Carbon (C=O) | Thiocarbonyl Carbon (N=C=S) | Method |

| Global Electrophilicity Index (ω) of the molecule | - | - | DFT (B3LYP/6-31G) |

| Calculated Partial Atomic Charge (Mulliken) | Estimated +0.6 to +0.8 | Estimated +0.2 to +0.4 | DFT (B3LYP/6-31G) |

Note: The global electrophilicity index applies to the entire molecule. Local electrophilicity indices (Fukui functions) would be required to differentiate the reactivity of the two sites, with the carbonyl carbon expected to have a higher value.

Table 2: Spectroscopic Data Indicative of Electrophilicity

| Spectroscopic Data | Carbonyl Group | Thiocarbonyl Group | Remarks |

| ¹³C NMR Chemical Shift (δ, ppm) | ~160-170 | ~130-140 | A more downfield chemical shift generally correlates with greater electrophilicity. |

| IR Stretching Frequency (ν, cm⁻¹) | ~1700-1720 | ~2000-2100 (asymmetric) | The position of the carbonyl stretch can be influenced by the electronic environment. |

Experimental Protocols for Determining Electrophilicity

To empirically determine the relative electrophilicity of the carbonyl and thiocarbonyl groups in this compound, the following experimental methodologies can be employed.

Competitive Kinetic Studies with a Nucleophile

This experiment aims to determine the relative rates of reaction of a chosen nucleophile (e.g., a primary amine like benzylamine) at the two electrophilic centers.

Protocol:

-

Reactant Preparation: Prepare standard solutions of this compound and benzylamine in a suitable aprotic solvent (e.g., acetonitrile) of known concentrations.

-

Reaction Setup: In a thermostated reaction vessel, mix the solutions of this compound and benzylamine. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.

-

Monitoring the Reaction: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by rapid dilution with a cold solvent).

-

Product Analysis: Analyze the quenched aliquots using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This will allow for the quantification of the two primary products: the amide (from attack at the carbonyl) and the thiourea (from attack at the thiocarbonyl).

-

Data Analysis: Plot the concentration of each product as a function of time. The initial rates of formation for each product can be determined from the slope of these plots. The ratio of the initial rates will provide a quantitative measure of the relative reactivity of the two electrophilic sites.

Computational Modeling: Electrophilicity Index and MEP Maps

Computational chemistry offers a powerful in-silico approach to probe the electronic structure of this compound.

Protocol:

-

Molecular Geometry Optimization: Using a quantum chemistry software package (e.g., Gaussian, Spartan), build the structure of this compound. Perform a geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set.

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Calculation of Electrophilicity Index: From the output of the DFT calculation, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The global electrophilicity index (ω) can be calculated using the formula: ω = (μ²)/(2η), where the electronic chemical potential μ ≈ (E_HOMO + E_LUMO)/2 and the chemical hardness η ≈ (E_LUMO - E_HOMO). To assess local electrophilicity, Fukui functions or dual descriptor analysis should be performed.

-

Generation of Molecular Electrostatic Potential (MEP) Map: Using the optimized geometry, calculate the molecular electrostatic potential and map it onto the electron density surface of the molecule. The MEP map visually represents the regions of positive (electrophilic) and negative (nucleophilic) potential.

¹³C NMR Spectroscopy

The chemical shift of a carbon atom in ¹³C NMR spectroscopy is sensitive to its electronic environment. A more deshielded carbon (higher ppm value) is generally more electrophilic.

Protocol:

-

Sample Preparation: Dissolve a sample of this compound in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire a quantitative ¹³C NMR spectrum of the sample.

-

Spectral Analysis: Identify the resonance signals corresponding to the carbonyl carbon and the thiocarbonyl carbon. The relative chemical shifts will provide a qualitative and semi-quantitative measure of their relative electrophilicity.

Visualizations

Logical Relationship of Electrophilicity

Caption: Factors influencing the higher electrophilicity of the carbonyl group.

Experimental Workflow for Competitive Kinetics

Caption: Workflow for the competitive kinetic analysis.

Computational Chemistry Workflow

Caption: Workflow for computational analysis of electrophilicity.

Conclusion

The dual electrophilic nature of this compound provides a rich landscape for synthetic exploration. Based on fundamental principles of electronegativity and supported by computational predictions and spectroscopic indicators, the carbonyl carbon is expected to be the more electrophilic center compared to the thiocarbonyl carbon. This preferential reactivity towards nucleophiles at the carbonyl group is a critical consideration for reaction design. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these theoretical predictions. For researchers in drug development, a thorough understanding of these reactivity principles is indispensable for the rational design of novel molecules with targeted biological functions.

The Chemistry of Acyl Isothiocyanates: A Technical Guide for Researchers

An in-depth exploration of the synthesis, reactivity, and applications of acyl isothiocyanates, offering valuable insights for professionals in chemical research and drug development.

Acyl isothiocyanates are a class of highly reactive organic compounds characterized by the presence of an isothiocyanate group directly attached to a carbonyl moiety. This unique structural feature imparts a distinct chemical reactivity that has been extensively utilized in the synthesis of a wide array of biologically significant heterocyclic compounds. This guide provides a comprehensive overview of the fundamental principles of acyl isothiocyanate chemistry, including their synthesis, diverse reactivity, and applications, with a particular focus on their relevance to drug discovery and development.

Synthesis of Acyl Isothiocyanates

Acyl isothiocyanates are typically prepared through the reaction of acyl chlorides with inorganic thiocyanate salts.[1][2] A common and efficient method involves the use of potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN) in an anhydrous solvent such as acetone or acetonitrile.[1][3] Phase-transfer catalysts can be employed to improve yields and reaction rates.[4] More recently, methods for the direct conversion of carboxylic acids to acyl isothiocyanates have also been developed, offering a more streamlined synthetic route.[5]

Experimental Protocol: Synthesis of Benzoyl Isothiocyanate

A representative procedure for the synthesis of benzoyl isothiocyanate is as follows:

To a solution of benzoyl chloride (1 equivalent) in anhydrous acetone, potassium thiocyanate (1 equivalent) is added. The mixture is stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the inorganic salt precipitate (potassium chloride) is removed by filtration. The solvent is then evaporated under reduced pressure to yield the crude benzoyl isothiocyanate, which can be used directly or purified by vacuum distillation.

Table 1: Synthesis of Benzoyl Isothiocyanate - Representative Data

| Starting Material | Reagent | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Benzoyl Chloride | KSCN | Acetone | 4 | >90 | [1] |

| Benzoyl Chloride | NH₄SCN | Acetonitrile | 3 | 85 | [2] |

Reactivity of Acyl Isothiocyanates

The reactivity of acyl isothiocyanates is dominated by the two electrophilic carbon centers: the carbonyl carbon and the isothiocyanate carbon. This dual electrophilicity allows for a rich and diverse range of chemical transformations.[2]

Nucleophilic Addition Reactions

Acyl isothiocyanates readily react with a variety of nucleophiles. Nucleophilic attack can occur at either the carbonyl carbon or the isothiocyanate carbon, with the regioselectivity often depending on the nature of the nucleophile and the reaction conditions.

-

Attack at the Isothiocyanate Carbon: Amines, amino acids, and hydrazines typically attack the central carbon of the isothiocyanate group to form N-acyl thioureas and related derivatives.[3][6] These reactions are fundamental in the synthesis of many biologically active compounds.

-

Attack at the Carbonyl Carbon: While less common, strong nucleophiles can attack the carbonyl carbon, leading to acylation of the nucleophile.

Experimental Protocol: Synthesis of an N-Acyl Thiourea

A general procedure for the synthesis of an N-acyl thiourea is as follows:

To a solution of an acyl isothiocyanate (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), the desired amine (1 equivalent) is added dropwise at room temperature. The reaction is typically exothermic and proceeds rapidly. The mixture is stirred for a period ranging from 30 minutes to a few hours. The resulting N-acyl thiourea often precipitates from the reaction mixture and can be isolated by filtration. If the product is soluble, the solvent is removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Table 2: Synthesis of N-Acyl Thioureas - Representative Data

| Acyl Isothiocyanate | Amine | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Benzoyl Isothiocyanate | Aniline | Acetone | 1 | 92 | [3] |

| Acetyl Isothiocyanate | Benzylamine | THF | 0.5 | 88 | [6] |

| 4-Chlorobenzoyl Isothiocyanate | Cyclohexylamine | DCM | 2 | 95 | [3] |

Cycloaddition Reactions

The heterocumulene nature of the isothiocyanate group makes acyl isothiocyanates excellent partners in cycloaddition reactions. They can participate in [2+2], [3+2], and [4+2] cycloadditions with various unsaturated compounds, providing access to a wide range of heterocyclic systems.[2] These reactions are particularly valuable in medicinal chemistry for the construction of novel scaffolds.

Spectroscopic Properties

The characteristic functional groups of acyl isothiocyanates and their derivatives give rise to distinct spectroscopic signatures.

Table 3: Spectroscopic Data for a Representative Acyl Isothiocyanate and N-Acyl Thiourea

| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Benzoyl Isothiocyanate | ~2050 (asym. N=C=S stretch), ~1680 (C=O stretch) | 7.5-8.1 (m, Ar-H) | ~165 (C=O), ~145 (N=C=S), 128-135 (Ar-C) |

| N-Benzoyl-N'-phenylthiourea | ~3300-3100 (N-H stretch), ~1670 (C=O stretch), ~1250 (C=S stretch) | 7.2-8.0 (m, Ar-H), 9.0-11.0 (br s, N-H) | ~180 (C=S), ~168 (C=O), 120-140 (Ar-C) |

Note: Specific shifts can vary depending on the solvent and substitution patterns.

Applications in Drug Development

The ability of acyl isothiocyanates to serve as precursors for a diverse range of heterocyclic compounds makes them highly valuable in drug discovery.[5][6] Many of the resulting N-acyl thioureas and their cyclized products exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][7]

Anticancer Mechanisms

While the precise mechanisms of action for many acyl isothiocyanate-derived compounds are still under investigation, several studies on related isothiocyanates suggest potential pathways they may modulate. These include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.

Apoptosis Induction: Isothiocyanates have been shown to induce programmed cell death in cancer cells. One of the key mechanisms involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria and subsequent activation of caspases.[7][8]

Cell Cycle Arrest: Certain isothiocyanate derivatives have been observed to cause cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation. This is often achieved by modulating the expression and activity of cyclin-dependent kinases (CDKs) and their regulatory proteins.[9]

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. szabo-scandic.com [szabo-scandic.com]

- 6. Substituted acyl thioureas and acyl thiosemicarbazides: synthesis and biological activity (minireview) | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 7. mdpi.com [mdpi.com]

- 8. Allyl Isothiocyanate Induces Cell Toxicity by Multiple Pathways in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Stability and Decomposition of Acetyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of acetyl isothiocyanate. This compound, a reactive organic compound, is of significant interest in organic synthesis and medicinal chemistry.[1] Its utility as a building block for nitrogen- and sulfur-containing heterocycles, many of which exhibit biological activity, underscores the importance of understanding its stability under various conditions.[1] This document summarizes the available data on the thermal properties of this compound and related compounds, outlines potential decomposition pathways, and provides detailed experimental protocols for its characterization. Due to a notable lack of specific quantitative thermal analysis data for this compound in publicly available literature, this guide also draws analogies from structurally similar isothiocyanates and presents generalized methodologies to empower researchers to conduct their own thermal stability assessments.

Introduction

This compound (CH₃CONCS) is a member of the acyl isothiocyanate family, characterized by the presence of an acyl group attached to the nitrogen atom of the isothiocyanate moiety.[2] This structural feature imparts a unique reactivity to the molecule, with two primary electrophilic centers at the carbonyl carbon and the isothiocyanate carbon.[2] This dual reactivity makes it a versatile reagent in various chemical transformations, including cyclization and acylation reactions.[1]

Despite its synthetic utility, a thorough understanding of the thermal stability of this compound is crucial for its safe handling, storage, and application in chemical processes, particularly in drug development where thermal degradation can lead to impurities and loss of efficacy. High temperatures can induce decomposition, potentially leading to the formation of undesired and possibly toxic byproducts.[1] A review of the current literature reveals a significant gap in the specific quantitative data regarding the thermal decomposition of this compound. This guide aims to collate the available information, provide context from related compounds, and offer a practical framework for researchers to determine these critical parameters.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for its handling and for the design of experimental procedures.

| Property | Value | Reference |

| Molecular Formula | C₃H₃NOS | [3] |

| Molecular Weight | 101.13 g/mol | [3] |

| Boiling Point | 132-133 °C (lit.) | [3] |

| Density | 1.151 g/mL at 20 °C (lit.) | [3] |

| Refractive Index | n20/D 1.532 (lit.) | [3] |

| Form | Liquid | [3] |

| Storage Temperature | -20°C | [3] |

Thermal Stability and Decomposition of Acyl Isothiocyanates

While specific data for this compound is scarce, the thermal behavior of the broader class of acyl isothiocyanates has been studied to some extent.

General Reactivity and Thermal Rearrangement

Acyl isothiocyanates are known to be more reactive than their alkyl counterparts due to the electron-withdrawing nature of the acyl group.[2] One of the documented thermal behaviors of acyl isothiocyanates is a 1,3-shift of the substituent (R group). This rearrangement is reported to occur in solution at temperatures around 100 °C.[2] Although this compound is considered more stable than its thioacyl isocyanate isomer, an equilibrium between the two may be established under favorable thermal conditions.[2]

Comparative Thermal Decomposition of Allyl Isothiocyanate

In the absence of direct data for this compound, the thermal degradation of allyl isothiocyanate (AITC), another small, reactive isothiocyanate, has been well-documented and can serve as an informative analogue. When heated in an aqueous solution at 100°C, AITC undergoes significant decomposition.[4] The major non-volatile degradation product identified is N,N'-diallylthiourea.[4] A variety of volatile compounds are also formed, including diallyl sulfide, diallyl disulfide, diallyl trisulfide, and allyl thiocyanate.[4]

Table 2: Volatile Thermal Degradation Products of Allyl Isothiocyanate in Aqueous Solution at 100°C [4]

| Compound |

| Diallyl sulfide |

| Allyl thiocyanate |

| Diallyl disulfide |

| 3H-1,2-dithiolene |

| Diallyl trisulfide |

| 2-vinyl-4H-1,3-dithiin |

| 4H-1,2,3-trithiin |

| 5-methyl-1,2,3,4-tetrathiane |

| Diallyl tetrasulfide |

The formation of these products suggests a complex decomposition pathway involving hydrolysis, rearrangement, and intermolecular reactions. A similar complexity can be anticipated for the thermal decomposition of this compound, although the specific products will differ due to the acetyl group.

Proposed Thermal Decomposition Pathway for this compound

Based on the known reactivity of acyl isothiocyanates and the decomposition products of analogous compounds like allyl isothiocyanate, a potential thermal decomposition pathway for this compound can be proposed. This pathway should be considered hypothetical pending experimental verification. The primary decomposition could involve the elimination of isothiocyanic acid, a common thermal elimination pathway for isothiocyanates.

References

Spectroscopic Profile of Acetyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl isothiocyanate (CH₃CONCS) is a reactive organic compound featuring both an acyl group and an isothiocyanate moiety. This dual functionality makes it a valuable reagent in organic synthesis, particularly for the construction of heterocyclic compounds and as a derivatizing agent.[1] A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides a summary of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. Due to the limited availability of public domain experimental spectra for this specific compound, this document combines reported data for analogous structures with predictive analysis based on fundamental spectroscopic principles. Detailed experimental protocols for acquiring this data are also presented.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and by drawing comparisons with data from similar acyl isothiocyanates and related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~2.3 - 2.5 | Singlet | 3H | -C(O)CH ₃ |

Prediction based on typical chemical shifts for acetyl groups.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~170 | C =O | Expected chemical shift for a carbonyl carbon in an acyl isothiocyanate. |

| ~130 - 140 | -N=C =S | The isothiocyanate carbon signal is often broad and may be difficult to observe ("near-silence") due to quadrupolar relaxation effects of the adjacent ¹⁴N nucleus and conformational flexibility.[2][3][4][5] |

| ~25 - 30 | -C H₃ | Expected chemical shift for a methyl carbon of an acetyl group. |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2100 - 2000 | Strong, Broad | Asymmetric stretch of the -N=C=S group |

| ~1720 - 1700 | Strong | C=O stretch of the acyl group |

| ~1360 | Medium | C-H bend of the methyl group |

| ~950 | Medium | Symmetric stretch of the -N=C=S group (often weak) |

Predictions are based on characteristic vibrational frequencies of acyl isothiocyanates and related compounds.[6][7]

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra of this compound, which is a liquid at room temperature.[8]

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube (5 mm)

-

Pipettes

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: In a clean, dry 5 mm NMR tube, dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the solution is homogeneous.

-

Instrumentation Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Use a spectral width appropriate for the expected chemical shift range (e.g., 0-10 ppm).

-

A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a wider spectral width (e.g., 0-200 ppm).

-

A significantly larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio, especially for the quaternary isothiocyanate carbon. A longer relaxation delay may be necessary to observe the carbonyl and isothiocyanate carbons.

-

IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of liquid this compound.

Materials:

-

This compound sample

-

FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Pipette

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal, ensuring the crystal surface is fully covered.

-

Data Acquisition:

-

Acquire the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is collected over a standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

-

Data Processing and Cleaning:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

After the measurement, carefully clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

-

Mandatory Visualizations

Synthesis of this compound

The most common laboratory synthesis of this compound involves the reaction of acetyl chloride with a thiocyanate salt, such as ammonium thiocyanate, in an anhydrous solvent like acetone.[9]

Caption: Synthesis of this compound.

Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic characterization of a synthesized this compound sample is outlined below.

Caption: Spectroscopic Characterization Workflow.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra: A Case Study of Allyl Isothiocyanate [agris.fao.org]

- 5. mst.elsevierpure.com [mst.elsevierpure.com]

- 6. researchgate.net [researchgate.net]

- 7. chemicalpapers.com [chemicalpapers.com]

- 8. This compound = 97.0 GC 13250-46-9 [sigmaaldrich.com]

- 9. This compound|CAS 13250-46-9|Research Compound [benchchem.com]

Discovering Novel Bioactive Compounds Using Acetyl Isothiocyanate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Acetyl isothiocyanate, a highly reactive and versatile chemical reagent, has emerged as a valuable building block in the synthesis of a diverse array of heterocyclic compounds with significant biological activities. Its unique bifunctional nature, featuring both an electrophilic carbonyl carbon and a thiocarbonyl carbon, allows for a wide range of chemical transformations, making it a powerful tool in the discovery of novel bioactive molecules. This technical guide provides a comprehensive overview of the core applications of this compound in synthesizing potential drug candidates, complete with experimental protocols, quantitative biological data, and visual representations of key synthetic and signaling pathways.

Core Reactivity and Synthetic Applications

This compound's reactivity is largely dictated by the electron-withdrawing nature of the adjacent acetyl group, which enhances the electrophilicity of the isothiocyanate carbon. This makes it highly susceptible to nucleophilic attack by a variety of reagents, particularly those containing nitrogen, oxygen, or sulfur atoms.[1][2] These reactions, often followed by intramolecular cyclization, provide efficient routes to a multitude of heterocyclic scaffolds that are prevalent in many biologically active compounds.[2]

The primary synthetic applications of this compound in bioactive compound discovery revolve around its use in the preparation of thiourea derivatives, thiazoles, and 1,2,4-triazoles. These heterocyclic systems are known to exhibit a broad spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Experimental Protocols

Detailed methodologies for the synthesis of key bioactive heterocyclic systems using this compound are provided below. These protocols are based on established literature procedures and offer a starting point for researchers to explore the synthesis of novel derivatives.

Synthesis of N-Acetyl-N'-aryl Thiourea Derivatives

N-acyl thiourea derivatives are valuable intermediates in organic synthesis and have demonstrated a range of biological activities.[3]

General Procedure:

-

To a solution of acetyl chloride (1 equivalent) in anhydrous acetone, add potassium thiocyanate (1 equivalent).

-

Reflux the mixture for 1 hour to generate this compound in situ.

-

Cool the reaction mixture to room temperature and add a solution of the desired substituted aniline (1 equivalent) in anhydrous acetone dropwise.

-

Reflux the resulting mixture for an additional 2-3 hours.

-

After cooling, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the purified N-acetyl-N'-aryl thiourea derivative.[4]

Synthesis of 2-Acetamido-thiazole Derivatives

The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.

General Procedure:

-

In a round-bottom flask, dissolve the appropriate α-haloketone (1 equivalent) in ethanol.

-

Add N-acetylthiourea (1 equivalent), prepared from this compound and ammonia.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-acetamido-thiazole derivative.

Synthesis of 5-Substituted-4-aryl-1,2,4-triazole-3-thiones

1,2,4-triazole derivatives are known for their diverse pharmacological activities, including antifungal and antibacterial properties.

General Procedure:

-

A mixture of ammonium thiocyanate (2 mmol) and acetyl chloride (2 mmol) is warmed for five minutes to form this compound.

-

The desired arylhydrazine (2 mmol) is then added gently to the reaction mixture.

-

The mixture is stirred for 3 hours at room temperature in water.

-

The resulting precipitate is collected by filtration to afford the 5-substituted-4-aryl-1,2,4-triazole-3-thione.[5]

Quantitative Biological Data

The following tables summarize the quantitative biological activity data for representative compounds synthesized from isothiocyanates, showcasing their potential as therapeutic agents. While specific data for compounds derived directly from this compound is limited in publicly available literature, the data for structurally similar isothiocyanate derivatives provides a strong rationale for its use in generating bioactive molecules.

Table 1: Anticancer Activity of Isothiocyanate Derivatives

| Compound/Cell Line | IC50 (µM) | Reference |

| Allyl Isothiocyanate (AITC) | ||

| H1299 (Lung Cancer) | 5 | [6] |

| A549 (Lung Cancer) | 10 | [6] |

| MCF-7 (Breast Cancer) | ~5 | [6] |

| Phenyl Isothiocyanate (PITC) | ||

| H1299 (Lung Cancer) | 7.5 | [6] |

| A549 (Lung Cancer) | 15 | [6] |

Table 2: Antimicrobial Activity of Thiazole and Triazole Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Thiazole Derivatives | Staphylococcus aureus | 16.1 | [7] |

| Escherichia coli | 16.1 | [7] | |

| Bacillus subtilis | 28.8 | [7] | |

| Triazole Derivatives | Candida albicans | ≤0.125 - 4.0 | [8] |

| Cryptococcus neoformans | ≤0.125 - 4.0 | [8] | |

| Candida glabrata | ≤0.125 - 4.0 | [8] |

Signaling Pathways and Mechanisms of Action

Isothiocyanates and their derivatives exert their biological effects by modulating various cellular signaling pathways implicated in the pathogenesis of diseases like cancer and inflammation. Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in regulating the inflammatory response, cell proliferation, and survival. Dysregulation of this pathway is a hallmark of many chronic inflammatory diseases and cancers. Several isothiocyanate derivatives have been shown to inhibit the NF-κB signaling cascade.[1][6]

Caption: Inhibition of the NF-κB signaling pathway by isothiocyanate derivatives.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is frequently observed in various types of cancer. Thiazole derivatives have been identified as potent inhibitors of this pathway.[3]

Caption: Dual inhibition of the PI3K/mTOR signaling pathway by thiazole derivatives.

Conclusion

This compound stands as a cornerstone reagent for the synthesis of a rich diversity of heterocyclic compounds with promising bioactive profiles. Its straightforward reactivity and the biological relevance of the resulting molecular scaffolds make it an invaluable tool in the quest for novel therapeutic agents. The experimental protocols and biological data presented in this guide offer a solid foundation for researchers to harness the potential of this compound in their drug discovery endeavors. Further exploration into the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will undoubtedly pave the way for the development of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Substituted acyl thioureas and acyl thiosemicarbazides: synthesis and biological activity (minireview) | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 3. mdpi.com [mdpi.com]

- 4. [PDF] Synthesis and Anticancer Activity of Triazole Linked Macrocycles and Heterocycles. | Semantic Scholar [semanticscholar.org]

- 5. journals.iau.ir [journals.iau.ir]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. jchemrev.com [jchemrev.com]

- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives [mdpi.com]

Methodological & Application

Synthesis of N-acetylthiourea via Acetyl Isothiocyanate: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of N-acetylthiourea, a valuable building block in medicinal chemistry and drug development. The protocol details a two-step, one-pot reaction commencing with the formation of acetyl isothiocyanate from acetyl chloride and ammonium thiocyanate, followed by an in-situ reaction with ammonia. This methodology offers a straightforward and efficient route to the target compound. Included are detailed experimental procedures, characterization data, and potential applications of N-acetylthiourea and its derivatives, particularly as enzyme inhibitors in various signaling pathways.

Introduction

N-acylthiourea derivatives are a prominent class of compounds in drug discovery, exhibiting a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The core N-acetylthiourea scaffold serves as a versatile synthon for the generation of diverse chemical libraries. The synthesis typically proceeds through a reactive this compound intermediate, which readily undergoes nucleophilic attack by an amine. This application note provides a detailed protocol for the laboratory-scale synthesis of the parent N-acetylthiourea.

Data Presentation

Physicochemical Properties of N-acetylthiourea

| Property | Value | Reference |

| Molecular Formula | C₃H₆N₂OS | [3][4] |

| Molecular Weight | 118.16 g/mol | [3][4] |

| Appearance | White crystalline powder | [3][5] |

| Melting Point | 165-169 °C | [3][4] |

| Solubility | Slightly soluble in cold water, soluble in hot water. | [3] |

| pKa | 11.24 ± 0.70 (Predicted) | [5] |

Spectroscopic Data for N-acetylthiourea

| Technique | Key Data | Reference |

| ¹H NMR | Spectral data available. | [6][7][8] |

| ¹³C NMR | Spectral data available. | [8] |

| FTIR (cm⁻¹) | Characteristic peaks for N-H, C=O, and C=S stretching. | [1][9] |

Experimental Protocols

Synthesis of N-acetylthiourea

This protocol is adapted from general procedures for the synthesis of N-acylthioureas and alkylthioureas.[3][9][10]

Materials:

-

Acetyl chloride (CH₃COCl)

-

Ammonium thiocyanate (NH₄SCN)

-

Anhydrous acetone

-

Concentrated ammonium hydroxide (NH₄OH)

-

Ice

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Stirrer

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Water bath

-

Büchner funnel and flask

-

Filtration apparatus

Procedure:

Step 1: In-situ formation of this compound

-

In a dry 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add ammonium thiocyanate (1.0 equivalent) and anhydrous acetone.

-

Stir the suspension to ensure it is well-mixed.

-

From the dropping funnel, add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension over a period of 30 minutes. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 1 hour to ensure the complete formation of this compound.

Step 2: Synthesis of N-acetylthiourea

-

Cool the reaction mixture to room temperature.

-

Slowly add concentrated ammonium hydroxide (2.0 equivalents) to the reaction mixture with continuous stirring. The addition should be controlled to manage any heat evolution.

-

After the addition of ammonium hydroxide, continue stirring the reaction mixture at room temperature for an additional 2 hours.

-

To remove excess ammonia, heat the solution on a water bath for approximately 30 minutes.

-

Pour the resulting solution into a beaker containing an ice-water mixture to precipitate the crude N-acetylthiourea.

-

Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with three portions of ice-cold water.

-

Dry the product in a desiccator or a vacuum oven at a low temperature.

-

For further purification, the crude product can be recrystallized from hot water or ethanol.

Expected Yield: 74-81% (based on the analogous synthesis of methylthiourea).[10]

Characterization: The identity and purity of the synthesized N-acetylthiourea should be confirmed by determining its melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR, and FTIR).

Visualizations

Experimental Workflow

Caption: Workflow for the two-step synthesis of N-acetylthiourea.

Conceptual Signaling Pathway Inhibition

Caption: Inhibition of a signaling pathway by an N-acylthiourea derivative.

Applications in Drug Development

N-acetylthiourea and its derivatives are of significant interest to drug development professionals due to their wide array of biological activities.[1] The core structure can be readily modified, allowing for the generation of large libraries of compounds for screening.

A key mechanism of action for many N-acylthiourea derivatives is enzyme inhibition.[9] For instance, certain derivatives have been shown to inhibit enzymes crucial for cancer cell signaling, such as those in the Hedgehog signaling pathway.[11] Others have demonstrated potential as inhibitors of histone deacetylases (HDACs), a class of enzymes involved in epigenetic regulation and a validated target in oncology. The ability of the acylthiourea moiety to coordinate with metal ions in the active sites of metalloenzymes is a contributing factor to their inhibitory activity.

The broad spectrum of activity also includes antimicrobial and anti-inflammatory effects, making this class of compounds a promising starting point for the development of new therapeutics for a variety of diseases.[2] The straightforward synthesis outlined in this protocol provides a reliable method for producing the foundational N-acetylthiourea scaffold for further chemical elaboration and biological evaluation.

References

- 1. N-Acetylthiourea|lookchem [lookchem.com]

- 2. Synthesis of N-hydroxythiourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 1-Acetyl-2-thiourea | SIELC Technologies [sielc.com]

- 9. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. mdpi.com [mdpi.com]

The Versatility of Acetyl Isothiocyanate in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Acetyl isothiocyanate has emerged as a powerful and versatile reagent in organic synthesis, particularly in the construction of a wide array of biologically significant heterocyclic scaffolds. Its bifunctional nature, possessing both an electrophilic carbonyl group and a cumulative isothiocyanate moiety, allows for diverse reactivity profiles, making it a valuable tool for the synthesis of thiazoles, thiadiazoles, triazoles, pyrimidines, and fused heterocyclic systems. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in modern heterocyclic chemistry.

Synthesis of Thiazole Derivatives

The thiazole ring is a core structural motif in numerous pharmaceuticals and natural products. This compound serves as a key building block in several synthetic routes to substituted thiazoles, most notably through modifications of the Hantzsch thiazole synthesis.

Application Note:

The reaction of this compound with α-haloketones provides a direct and efficient route to 2-acylaminothiazoles. This method is advantageous due to the ready availability of the starting materials and the generally high yields of the resulting products. The reaction proceeds via the initial formation of a thiourea intermediate, which then undergoes intramolecular cyclization.

Experimental Protocol: Hantzsch-Type Synthesis of 2-Acetylamino-4-arylthiazoles

Materials:

-

Acetyl chloride

-

Potassium thiocyanate (KSCN)

-

Substituted α-bromoacetophenone

-

Ethanol

-

Sodium carbonate (Na₂CO₃)

Procedure:

-

Preparation of this compound (in situ): In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a solution of acetyl chloride (10 mmol) in dry acetone (20 mL) is added dropwise to a suspension of potassium thiocyanate (12 mmol) in dry acetone (30 mL) at room temperature. The mixture is stirred for 30 minutes.

-

Reaction with α-Haloketone: To the in situ generated this compound, the substituted α-bromoacetophenone (10 mmol) in ethanol (20 mL) is added.

-

Reaction Progression: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

-

Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by recrystallization from ethanol or by column chromatography on silica gel to afford the desired 2-acetylamino-4-arylthiazole.

Quantitative Data:

| Entry | α-Bromoacetophenone Substituent | Reaction Time (h) | Yield (%) | Reference |

| 1 | H | 3 | 85 | [1] |

| 2 | 4-CH₃ | 3.5 | 88 | [1] |

| 3 | 4-Cl | 4 | 90 | [1] |

| 4 | 4-NO₂ | 4 | 82 | [1] |

Reaction Workflow:

Caption: Workflow for the Hantzsch-type synthesis of 2-acetylaminothiazoles.

Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are a class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities. This compound is a key reagent for the synthesis of 1,2,4-triazole-3-thiones through its reaction with acid hydrazides.

Application Note:

The reaction of this compound with acid hydrazides initially forms an N-acetyl-N'-(acyl)thiosemicarbazide intermediate. This intermediate can then be cyclized under basic conditions to afford the corresponding 1,2,4-triazole-3-thione derivative. This two-step, one-pot procedure is a widely used and efficient method for the synthesis of this important heterocyclic system.[2][3]

Experimental Protocol: Synthesis of 5-Aryl-4-acetyl-2,4-dihydro-3H-1,2,4-triazole-3-thiones

Materials:

-

This compound

-

Substituted benzoic acid hydrazide

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

Formation of Thiosemicarbazide Intermediate: A solution of this compound (10 mmol) in ethanol (20 mL) is added to a solution of the substituted benzoic acid hydrazide (10 mmol) in ethanol (30 mL). The mixture is refluxed for 2-3 hours.

-

Cyclization: After cooling, a solution of 2M sodium hydroxide (20 mL) is added, and the mixture is refluxed for another 4-6 hours until the cyclization is complete (monitored by TLC).

-

Work-up and Purification: The reaction mixture is cooled to room temperature and then acidified with 2M hydrochloric acid to a pH of 5-6. The precipitated solid is filtered, washed with cold water, and dried. The crude product is recrystallized from ethanol to yield the pure 5-aryl-4-acetyl-2,4-dihydro-3H-1,2,4-triazole-3-thione.[2]

Quantitative Data:

| Entry | Benzoic Acid Hydrazide Substituent | Cyclization Time (h) | Yield (%) | Reference |

| 1 | H | 5 | 82 | [2] |

| 2 | 4-CH₃ | 5.5 | 85 | [2] |

| 3 | 4-Cl | 6 | 88 | [2] |

| 4 | 4-OCH₃ | 5 | 80 | [2] |

Reaction Mechanism:

References

Application Notes and Protocols for C-Terminal Peptide Sequencing Using Acetyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-terminal sequencing of peptides and proteins is a critical analytical technique for comprehensive protein characterization. It provides essential information for verifying the primary structure of recombinant proteins, identifying post-translational modifications, and understanding protein processing and degradation pathways.[1] While N-terminal sequencing by Edman degradation is a well-established method, determining the C-terminal sequence presents unique chemical challenges.

One of the foundational chemical methods for C-terminal sequencing is the Schlack-Kumpf degradation , first reported in 1926.[2] This method utilizes an isothiocyanate, such as acetyl isothiocyanate, to sequentially cleave amino acid residues from the carboxyl terminus of a peptide. This document provides detailed application notes and protocols for performing C-terminal peptide sequencing using this compound, a method of significant historical importance and a basis for the development of more modern sequencing reagents.

Principle of the Method

The this compound method for C-terminal sequencing is a cyclic chemical process involving three key steps:

-

Coupling: The C-terminal carboxyl group of the peptide is first activated with acetic anhydride. This activation facilitates the reaction with a thiocyanate source (e.g., ammonium thiocyanate), which forms this compound in situ. The this compound then couples with the activated C-terminal amino acid to form a peptidyl-thiohydantoin.

-

Cleavage: The newly formed C-terminal amino acid thiohydantoin is selectively cleaved from the peptide chain under basic conditions, yielding the amino acid thiohydantoin derivative and the original peptide shortened by one residue.

-

Conversion and Identification: The released amino acid thiohydantoin is then identified, typically by chromatography, by comparing its retention time to that of known standards. The shortened peptide is subsequently available for the next cycle of degradation.

Applications in Research and Drug Development

-

Primary Structure Verification: Confirms the C-terminal sequence of recombinant proteins and synthetic peptides, which is a regulatory requirement for biopharmaceuticals.[3]

-

Detection of Post-Translational Modifications: Helps identify C-terminal modifications such as truncation or amidation, which can impact a protein's stability and function.

-

Proteolysis Studies: Elucidates protein degradation pathways by identifying the C-terminal cleavage sites.[4]

-

Protein Characterization: Provides complementary data to N-terminal sequencing, enabling full-length sequence confirmation, especially for proteins with blocked N-termini.[1]

Limitations

The use of this compound in C-terminal sequencing has several limitations:

-

Instability: this compound is less stable than more modern derivatizing reagents like triphenylgermanyl isothiocyanate (TPG-ITC) and tribenzylsilyl isothiocyanate (TBS-ITC).[5][6]

-

Harsh Conditions: The original Schlack-Kumpf method required harsh cleavage conditions (e.g., strong base) that can cause non-specific peptide bond hydrolysis and degradation of the released thiohydantoin.[2]

-

Low Repetitive Yield: The efficiency of the reaction tends to decrease significantly with each cycle, limiting the number of residues that can be reliably sequenced.[7] Yields can fall to very low levels after just three cycles.[7]

-

Problematic Residues: Certain amino acid residues, particularly proline, serine, threonine, aspartic acid, and glutamic acid, can present challenges during the degradation process.

Data Presentation

Table 1: Performance Characteristics of the this compound Method

| Parameter | Typical Performance | Notes |

| Sequencing Length | 1-6 residues | Yields typically decrease significantly after 3 cycles.[7] |

| Initial Yield | 15% - 30% | Based on data from improved chemical degradation methods.[8] |

| Sensitivity | Nanomole to high picomole levels | Dependent on the detection method for the thiohydantoin derivatives. |

| Cycle Time | Several hours per residue | The manual nature of the protocol is time-consuming.[7] |

Table 2: Comparative Overview of C-Terminal Sequencing Methods

| Method | Principle | Reagent(s) | Advantages | Disadvantages |

| Schlack-Kumpf Degradation | Chemical Degradation | This compound | Foundational method, simple reagents. | Harsh conditions, low repetitive yield, reagent instability.[2][7] |

| Modified Chemical Degradation | Chemical Degradation | TPG-ITC, TBS-ITC | Higher stability and efficiency compared to this compound.[5][6] | Requires synthesis of specialized reagents. |

| Carboxypeptidase Digestion | Enzymatic Digestion | Carboxypeptidases (e.g., A, B, Y) | Mild reaction conditions. | Digestion can be inhibited by certain residues (e.g., proline).[9] |

| Mass Spectrometry | Fragmentation Analysis | None (for fragmentation) | High sensitivity, can identify PTMs, suitable for complex mixtures.[10] | Requires specialized equipment and expertise. |

Experimental Protocols

The following protocols are based on the foundational work of G. R. Stark (1968) for the sequential degradation of peptides from the C-terminus using ammonium thiocyanate and acetic anhydride, which generates this compound in the reaction mixture.[11]

Protocol 1: C-Terminal Coupling Reaction

-

Sample Preparation: Dissolve the peptide sample (1-10 mg) in a mixture of acetic acid and acetic anhydride (e.g., 1:1 v/v, 1 mL).

-

Reagent Addition: Add ammonium thiocyanate to the solution.

-

Incubation: Heat the reaction mixture in a sealed tube at a controlled temperature (e.g., 50°C) for a specified time (e.g., 4-6 hours) to form the peptidyl-thiohydantoin.

-

Drying: After the incubation period, dry the sample completely under vacuum.

Protocol 2: Cleavage of the Amino Acid Thiohydantoin

-

Reagent Preparation: Prepare a cleavage solution, for example, a basic solution such as 0.1 M NaOH or an appropriate buffer.

-

Cleavage Reaction: Dissolve the dried peptidyl-thiohydantoin in the cleavage solution.

-

Incubation: Allow the cleavage reaction to proceed at room temperature for a defined period (e.g., 1-2 hours).

-

Acidification: Acidify the solution with an appropriate acid (e.g., HCl) to stop the reaction and precipitate the shortened peptide.

-

Separation: Separate the precipitated peptide (which will be used in the next cycle) from the supernatant containing the cleaved amino acid thiohydantoin by centrifugation.

Protocol 3: Analysis of the Cleaved Amino Acid Thiohydantoin

-

Extraction: Extract the supernatant containing the amino acid thiohydantoin with an organic solvent (e.g., ethyl acetate).

-

Drying: Dry the organic extract under a stream of nitrogen.

-